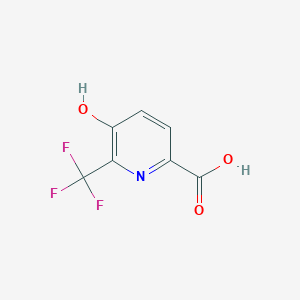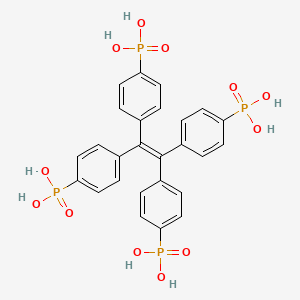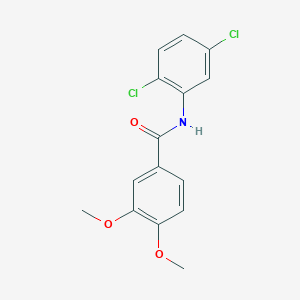![molecular formula C20H20N4O3S B12499591 3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12499591.png)
3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is a complex organic compound that features a triazole ring, a benzoic acid moiety, and a sulfanylacetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanylacetyl Group: This step involves the reaction of the triazole intermediate with a thiol compound, followed by acetylation using acetic anhydride or acetyl chloride.
Coupling with Benzoic Acid: The final step involves coupling the sulfanylacetyl-triazole intermediate with a benzoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzoic acid moiety, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfanylacetyl group may also play a role in binding to metal ions or other biomolecules, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole: Shares the triazole ring structure but lacks the sulfanylacetyl and benzoic acid groups.
Sulfanylacetic acid: Contains the sulfanylacetyl group but lacks the triazole and benzoic acid moieties.
Benzoic acid derivatives: Various compounds with modifications on the benzoic acid ring.
Uniqueness
3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the triazole ring, sulfanylacetyl group, and benzoic acid moiety in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.
属性
分子式 |
C20H20N4O3S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
3-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H20N4O3S/c1-3-24-18(14-9-7-13(2)8-10-14)22-23-20(24)28-12-17(25)21-16-6-4-5-15(11-16)19(26)27/h4-11H,3,12H2,1-2H3,(H,21,25)(H,26,27) |
InChI 键 |
QDRPEESABGRRDK-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



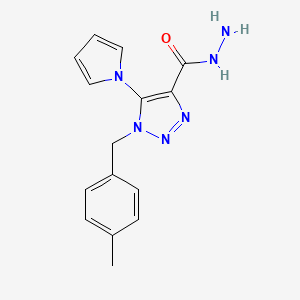
![2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B12499524.png)
![Propyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12499535.png)
![2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12499543.png)
![4-hydroxy-5-(4-methyl-1,3-thiazol-5-yl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499553.png)
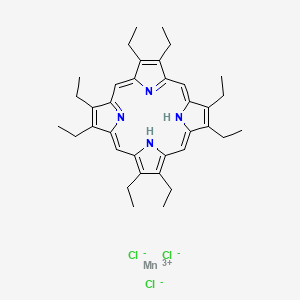
![5-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B12499574.png)
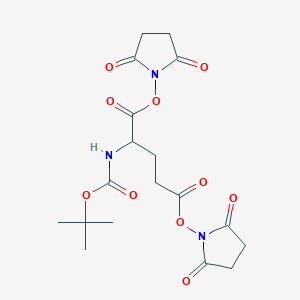
![Propyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499582.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B12499586.png)
